molecular formula C24H29N5O2 B11261089 1-(4-ethoxyphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

1-(4-ethoxyphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

Cat. No.: B11261089
M. Wt: 419.5 g/mol
InChI Key: ILGSUQINIORZOA-UHFFFAOYSA-N
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Description

3-(4-ETHOXYPHENYL)-1-(4-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ETHOXYPHENYL)-1-(4-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multi-step organic reactions. The process may start with the preparation of the triazoloazepine core, followed by the introduction of the ethoxyphenyl and methylphenyl groups. Common reagents used in these reactions include ethylating agents, methylating agents, and various catalysts to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, temperature control systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-ETHOXYPHENYL)-1-(4-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-ETHOXYPHENYL)-1-(4-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with enzymes, receptors, or other biological macromolecules.

Medicine

In medicine, urea derivatives are often explored for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials, coatings, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(4-ETHOXYPHENYL)-1-(4-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-ETHOXYPHENYL)-1-(4-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA include other urea derivatives with different substituents on the aromatic rings or variations in the triazoloazepine core.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H29N5O2

Molecular Weight

419.5 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

InChI

InChI=1S/C24H29N5O2/c1-3-31-21-14-12-20(13-15-21)29(24(30)25-19-10-8-18(2)9-11-19)17-23-27-26-22-7-5-4-6-16-28(22)23/h8-15H,3-7,16-17H2,1-2H3,(H,25,30)

InChI Key

ILGSUQINIORZOA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=C(C=C4)C

Origin of Product

United States

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